molecular formula C10H6F5NO B14226865 N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide CAS No. 549518-28-7

N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B14226865
CAS No.: 549518-28-7
M. Wt: 251.15 g/mol
InChI Key: MBEQTAXXGZVTGQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide: is an organic compound characterized by the presence of a cyclopropyl group attached to a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Reduction Reactions: The compound can be reduced to form N-cyclopropyl-2,3,4,5,6-pentafluoroaniline under specific conditions.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Reduction Reactions: Formation of N-cyclopropyl-2,3,4,5,6-pentafluoroaniline.

    Oxidation Reactions: Formation of pentafluorobenzoic acid derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.

Medicine: this compound is investigated for its potential therapeutic applications. Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzamide
  • N-benzyl-2,3,4,5,6-pentafluorobenzamide
  • N-(4-bromophenyl)-2,3,4,5,6-pentafluorobenzamide

Comparison: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 2,3,4,5,6-pentafluorobenzamide, which lacks the cyclopropyl group. The cyclopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

549518-28-7

Molecular Formula

C10H6F5NO

Molecular Weight

251.15 g/mol

IUPAC Name

N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C10H6F5NO/c11-5-4(10(17)16-3-1-2-3)6(12)8(14)9(15)7(5)13/h3H,1-2H2,(H,16,17)

InChI Key

MBEQTAXXGZVTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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